Technical Monograph: N-Desisobutyl-N-propyl Rifabutin (CAS 75903-10-5)
Technical Monograph: N-Desisobutyl-N-propyl Rifabutin (CAS 75903-10-5)
Structural Characterization, Synthetic Origin, and Analytical Control[1][2]
Executive Summary
N-Desisobutyl-N-propyl Rifabutin (CAS 75903-10-5) is a critical structural analog and process-related impurity of the ansamycin antibiotic Rifabutin .[1][2][3][4] Chemically defined as 1',4-Didehydro-1-deoxy-1,4-dihydro-1-oxo-5'-propylrifamycin XIV, this compound represents a specific alkyl-substitution variant where the characteristic isobutyl moiety of the piperidine ring is replaced by a propyl group.[1][2]
In the context of pharmaceutical development, this molecule serves two primary functions:
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Critical Quality Attribute (CQA): It is a monitored impurity (often designated as Impurity 15) in Rifabutin API manufacturing, requiring strict control limits to ensure drug safety and efficacy.[1][2]
-
Structure-Activity Relationship (SAR) Probe: As a lipophilic analog, it provides insight into the steric requirements of the spiro-piperidyl binding pocket on bacterial RNA polymerase.[1][2]
This guide details the physicochemical properties, synthetic origin, and validated analytical protocols for the identification and quantification of CAS 75903-10-5.[1][2]
Part 1: Chemical Identity & Physicochemical Properties[2]
The structural deviation of N-Desisobutyl-N-propyl Rifabutin from the parent drug is subtle but chromatographically significant.[1] The loss of a methylene group (-CH₂-) and the change in branching (isobutyl vs. propyl) alters the lipophilicity (LogP) and retention behavior.[1][2]
Table 1: Comparative Chemical Data
| Property | Rifabutin (Parent) | N-Desisobutyl-N-propyl Rifabutin (Target) |
| CAS Number | 72559-06-9 | 75903-10-5 |
| Molecular Formula | C₄₆H₆₂N₄O₁₁ | C₄₅H₆₀N₄O₁₁ |
| Molecular Weight | 847.02 g/mol | 832.98 g/mol |
| Mass Difference | Reference | -14.04 Da (Loss of -CH₂-) |
| N-Substituent | Isobutyl (-CH₂CH(CH₃)₂) | Propyl (-CH₂CH₂CH₃) |
| LogP (Predicted) | ~3.2 | ~2.8 - 3.0 (Slightly less lipophilic) |
| Appearance | Red-violet powder | Red-violet powder |
| Solubility | Soluble in Chloroform, Methanol | Soluble in Chloroform, Methanol |
Part 2: Synthetic Origin & Pathway Analysis
Expertise & Causality[2]
The presence of CAS 75903-10-5 in Rifabutin API is rarely intentional; it typically arises as a Process-Related Impurity .[1][2] Understanding its origin requires analyzing the final steps of Rifabutin synthesis, specifically the formation of the spiro-piperidyl ring system.[2]
The Mechanism of Impurity Formation: Rifabutin is synthesized by reacting 3-amino-4-deoxo-4-imino-rifamycin S with N-isobutyl-4-piperidone (or a related piperidine precursor).[1][2]
-
Primary Pathway: The N-isobutyl reagent reacts to form the desired Rifabutin.[1]
-
Impurity Pathway: If the starting material (N-isobutyl-4-piperidone) contains N-propyl-4-piperidone as a contaminant, or if propylamine is present during the piperidine ring synthesis, the N-propyl analog (CAS 75903-10-5) is formed competitively.[1][2]
This "alkylation variance" is difficult to remove downstream because the chemical behavior of the propyl and isobutyl analogs is nearly identical.
Visualization: Synthetic Divergence & Impurity Formation
Caption: Competitive synthesis pathway showing how reagent contamination leads to the formation of the N-propyl impurity.
Part 3: Analytical Characterization & Control Protocol
Trustworthiness & Validation
To distinguish CAS 75903-10-5 from Rifabutin, high-resolution chromatography is required.[1][2] The propyl analog is slightly less lipophilic than the isobutyl parent, leading to a predictable shift in retention time (RT).[1][2]
Protocol: HPLC-UV/MS Identification Method
This protocol is designed to separate Rifabutin from its alkyl-homolog impurities.[1][2]
1. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150mm x 4.6mm, 3.5 µm).[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (primary) and 275 nm; MS (ESI+).[1][2]
-
Temperature: 30°C.
2. Detection Logic (Self-Validating Step):
-
Relative Retention Time (RRT):
-
Mass Spectrometry Confirmation:
Visualization: Analytical Decision Tree
Caption: Decision tree for identifying CAS 75903-10-5 using orthogonal HPLC-MS data.
Part 4: Biological Implications & Handling
Authoritative Grounding
While CAS 75903-10-5 is primarily controlled as an impurity, its structural similarity to Rifabutin suggests it retains significant biological activity.[1][2]
-
Mechanism of Action: Like Rifabutin, this analog binds to the β-subunit of bacterial DNA-dependent RNA polymerase (rpoB gene product).[1][2] The N-substituent on the piperidine ring projects into the solvent-exposed channel of the enzyme.[1] A change from isobutyl to propyl is a minor steric modification, likely preserving antibacterial potency but potentially altering cellular uptake or efflux rates.[2]
-
Toxicity Profile: There is no specific toxicological data indicating this impurity is more toxic than the parent.[1] However, regulatory guidelines (ICH Q3A/B) mandate its characterization if present above the identification threshold (typically 0.10%).[1][2]
-
Handling:
References
-
LGC Standards. (2024). N-Desisobutyl-N-propyl Rifabutin - Reference Standard Product Information. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2020).[1] Mycobutin (Rifabutin) Capsules USP Prescribing Information. Retrieved from [1][2]
-
ChemicalBook. (2024).[1] CAS 75903-10-5 Product Database. Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Rifabutin (Parent). Retrieved from [1][2]
Sources
- 1. N-Desisobutyl-N-propyl Rifabutin | LGC Standards [lgcstandards.com]
- 2. Rifabutin | C46H62N4O11 | CID 135415564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - å 妿´»æ§(ãã©ã«)ç©è³ª 4/5 [toyo-asia.co.jp]
- 4. 1029712-80-8,カプマチニブ,,Pemafibrate Impurity 18, CAS [m.chemicalbook.com]
